Product packaging for 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane(Cat. No.:CAS No. 287172-66-1)

1,2-Bis[2'-(trifluoromethyl)phenyl]ethane

Cat. No.: B1350187
CAS No.: 287172-66-1
M. Wt: 318.26 g/mol
InChI Key: OBMDBKNYJGWWJX-UHFFFAOYSA-N
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Description

1,2-Bis[2'-(trifluoromethyl)phenyl]ethane is a useful research compound. Its molecular formula is C16H12F6 and its molecular weight is 318.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12F6 B1350187 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane CAS No. 287172-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trifluoromethyl)-2-[2-[2-(trifluoromethyl)phenyl]ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6/c17-15(18,19)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMDBKNYJGWWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378294
Record name 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287172-66-1
Record name 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Fluorinated Organic Compounds and Bibenzyl Derivatives

1,2-Bis[2'-(trifluoromethyl)phenyl]ethane is structurally defined by two key features: the bibenzyl (1,2-diphenylethane) backbone and the presence of trifluoromethyl (-CF3) substituents. Bibenzyl derivatives are a class of organic compounds characterized by two benzene (B151609) rings linked by an ethane (B1197151) bridge. ontosight.aiontosight.ai This structural motif is found in a variety of natural products, particularly in plants and bryophytes, and is known to be a scaffold for compounds exhibiting a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. ontosight.aiacs.orgresearchgate.netnih.govresearchgate.netnih.gov The ethane bridge provides conformational flexibility, allowing the two phenyl rings to adopt various spatial orientations, which can be crucial for molecular recognition and interaction.

The compound also belongs to the broad class of fluorinated organic compounds. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the widespread use of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science. wikipedia.org

Significance of Trifluoromethylation in Contemporary Molecular Design and Functionality

The incorporation of the trifluoromethyl (-CF3) group, a process known as trifluoromethylation, is a powerful and widely used strategy in modern molecular design. wikipedia.org The -CF3 group is a unique substituent with a strong electron-withdrawing nature and a notable steric profile. mdpi.com Its presence can profoundly influence a molecule's properties in several ways:

Electronic Effects: The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent. mdpi.comwikipedia.org This can significantly alter the electronic properties of the aromatic rings to which it is attached, influencing reactivity and intermolecular interactions. mdpi.com

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. mdpi.com This inherent strength makes the -CF3 group highly resistant to metabolic degradation by enzymes, which can enhance the metabolic stability and prolong the biological half-life of a molecule. mdpi.comfiveable.me

Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic (fat-soluble). mdpi.com Introducing this group can increase a molecule's ability to cross biological membranes, which can be a critical factor in the design of bioactive compounds. mdpi.comfiveable.me

Binding Interactions: The unique steric and electronic properties of the -CF3 group can lead to enhanced binding affinity and selectivity for biological targets through improved hydrophobic and electrostatic interactions. mdpi.comfiveable.me

Due to these advantageous properties, trifluoromethylation is a common tactic used to optimize the potency, selectivity, and pharmacokinetic profiles of drug candidates and to develop advanced organic materials. mdpi.com Numerous successful drugs, including fluoxetine (B1211875) (Prozac) and celecoxib (B62257) (Celebrex), feature a trifluoromethyl group. wikipedia.orgwikipedia.org

Below is a table summarizing some of the key properties of 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane.

PropertyValue
CAS Number 287172-66-1
Molecular Formula C₁₆H₁₂F₆
Molecular Weight 318.26 g/mol
Topological Polar Surface Area 0 Ų
LogP 5.5094
Rotatable Bonds 3

Data sourced from available chemical databases. chemscene.com

Overview of Current and Future Research Trajectories for 1,2 Bis 2 Trifluoromethyl Phenyl Ethane

Established Synthetic Routes and Mechanistic Considerations

Traditional and contemporary methods for the formation of bibenzyls provide a foundation for approaching the synthesis of this compound.

The homocoupling of two benzylic precursors is a direct and common strategy for the synthesis of symmetrical bibenzyls. Classical methods like the Wurtz reaction, which involves the reductive coupling of alkyl halides with sodium, have been historically employed for C-C bond formation. In the context of the target molecule, this would involve the reaction of a 2-(trifluoromethyl)benzyl halide. However, the harsh conditions and potential for side reactions often limit the utility of this method with functionalized substrates.

More controlled and widely applicable are transition metal-catalyzed reductive homocoupling reactions. Various metals, including palladium, nickel, and iron, have been shown to catalyze the coupling of benzyl (B1604629) halides. For instance, treatment of benzyl halides with metallic iron powder in the presence of a catalytic amount of a cuprous salt in aqueous media has been reported to yield bibenzyl derivatives in good yields. A general representation of this type of reaction is shown below:

Table 1: Examples of Reductive Homocoupling of Benzyl Halides

Catalyst SystemBenzyl Halide SubstrateProductYield (%)
Fe/Cu(I)Benzyl bromideBibenzylGood
ZnBenzyl bromideBibenzylVariable
Pd/C, NaH₂PO₂Benzyl chlorideBibenzylHigh

This table presents generalized data for bibenzyl synthesis; specific yields for the target compound may vary.

The mechanism of these reactions often involves the formation of a benzyl radical intermediate, which then dimerizes to form the desired 1,2-diarylethane. The choice of metal and reaction conditions is crucial to control the reaction and minimize side products.

Achiral synthesis of this compound would result in a racemic mixture of enantiomers and potentially diastereomers if substituents are introduced on the ethane backbone. The development of stereoselective and diastereoselective methods is a key area of modern organic synthesis. While specific examples for the target molecule are not prevalent in the literature, general strategies for the asymmetric synthesis of 1,2-diarylethanes can be considered.

One approach involves the use of chiral catalysts or ligands in coupling reactions. For instance, nickel-catalyzed enantioselective reductive cross-coupling reactions of benzyl halides with other electrophiles have been developed, suggesting the potential for enantioselective homocoupling with a suitable chiral ligand.

Another strategy involves the diastereoselective reduction of a 1,2-diaryl-1,2-dione precursor. The reduction of a diketone such as this compound-1,2-dione could, in principle, be controlled to favor a particular diastereomer of the corresponding diol, which could then be further deoxygenated to the target ethane derivative.

Photocatalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. Photoredox catalysis, in particular, can facilitate the generation of benzyl radicals from benzyl halides, which can then undergo homocoupling. For example, the use of a zirconocene (B1252598) and photoredox cooperative catalytic system has been recently reported for the reductive homocoupling of benzyl chlorides. rsc.orgscispace.comnih.gov This method is notable for its mild reaction conditions and tolerance of various functional groups.

The general mechanism involves the single-electron reduction of the benzyl halide by the excited photocatalyst to generate a benzyl radical. Dimerization of two such radicals yields the bibenzyl product.

Table 2: Comparison of Thermal and Photochemical Homocoupling

MethodConditionsAdvantagesDisadvantages
Thermal (e.g., Wurtz)High temperature, reactive metalsSimple reagentsHarsh conditions, low functional group tolerance
PhotomediatedVisible light, room temperatureMild conditions, high functional group toleranceRequires specific photocatalysts

Precursor Design and Strategic Derivatization in the Synthesis of this compound Analogues

The synthesis of the target molecule and its analogues relies heavily on the availability of suitable precursors. The key starting material would be a derivative of 2-(trifluoromethyl)toluene. For coupling reactions, 2-(trifluoromethyl)benzyl halides (chloride, bromide, or iodide) are the most common precursors. The synthesis of these halides can be achieved from 2-(trifluoromethyl)toluene via free-radical halogenation or from 2-(trifluoromethyl)benzyl alcohol.

The synthesis of analogues with different substitution patterns on the aromatic rings would require the corresponding substituted 2-(trifluoromethyl)toluene derivatives as starting materials. Derivatization of the final this compound molecule, for example, through electrophilic aromatic substitution, would likely be challenging due to the deactivating effect of the trifluoromethyl groups and could lead to mixtures of isomers. Therefore, a strategy involving the synthesis and coupling of appropriately substituted precursors is generally preferred for the creation of analogues.

Advanced Catalytic Systems in the Preparation of Trifluoromethylated Bibenzyls

The efficiency and selectivity of the synthesis of trifluoromethylated bibenzyls can be significantly enhanced by the use of advanced catalytic systems.

While homocoupling provides a direct route to symmetrical bibenzyls, cross-coupling reactions offer greater flexibility for the synthesis of unsymmetrical analogues. Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada reactions, are powerful tools for the formation of C-C bonds.

For the synthesis of this compound, a relevant cross-coupling strategy would be the reaction of a 2-(trifluoromethyl)benzyl metal reagent (e.g., Grignard or organozinc) with a 2-(trifluoromethyl)benzyl halide, catalyzed by a palladium or nickel complex. The choice of catalyst and ligands is critical to overcome the steric hindrance and electronic effects of the ortho-trifluoromethyl group. Modern catalysts often employ bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.

A nickel-catalyzed reductive cross-coupling of benzyl chlorides with aryl chlorides has been reported, demonstrating the feasibility of coupling sterically hindered partners. nih.govorganic-chemistry.orgresearchgate.net This methodology could potentially be adapted for the homocoupling of 2-(trifluoromethyl)benzyl chloride.

Biocatalytic and Enzymatic Synthesis of this compound Remains an Unexplored Area

A thorough review of scientific literature and chemical databases reveals a notable absence of established biocatalytic or enzymatic methods for the enantioselective synthesis of the specific chemical compound This compound . Extensive searches for biocatalytic transformations, including enzymatic resolutions and asymmetric synthesis routes leading to chiral variants of this molecule, did not yield any specific research findings or detailed methodologies.

Similarly, investigations into plausible biocatalytic approaches for key precursors, such as the enantioselective synthesis of This compound-1,2-diol , a potential intermediate that could be chemically converted to the target compound, also found no documented applications.

While biocatalysis is a well-established field for the synthesis of chiral molecules, including those with trifluoromethyl groups, the specific structural arrangement of This compound , which features two trifluoromethyl groups in the ortho positions of the phenyl rings, presents a unique and challenging substrate. The steric hindrance and electronic effects of these ortho-substituents may pose significant challenges for the active sites of commonly used enzymes.

Consequently, there is no available data to populate the requested section on "Biocatalytic Transformations and Enzymatic Approaches for Enantioselective Synthesis" for this particular compound. This area of research appears to be currently unexplored within the public domain of scientific literature.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of this compound in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a complete picture of the atomic environments and their connectivity can be established.

¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

While specific, experimentally determined NMR data for this compound is not widely available in published literature, the expected spectral characteristics can be predicted based on the molecular structure and general principles of NMR spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic ethane bridge and the aromatic phenyl rings. The four protons of the ethane bridge (-CH₂-CH₂-) would likely appear as a singlet or a more complex multiplet in the upfield region of the spectrum. The eight aromatic protons on the two phenyl rings would resonate in the downfield aromatic region. Due to the ortho-substitution pattern, these aromatic protons would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon environments. Distinct signals would be expected for the aliphatic carbons of the ethane bridge and the aromatic carbons. The spectrum would show signals for the two carbons of the ethane linker, the twelve carbons of the two phenyl rings (some of which may be equivalent due to symmetry), and the two carbons of the trifluoromethyl (-CF₃) groups. The carbon of the -CF₃ group would exhibit a characteristic quartet splitting pattern due to coupling with the three attached fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. biophysics.org For this compound, a single signal would be expected for the six equivalent fluorine atoms of the two -CF₃ groups, assuming free rotation. rsc.org The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aromatic ring. rsc.orgnih.gov This technique is highly sensitive to the local electronic environment, making it a powerful probe for structural confirmation. biophysics.org

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network and spatial proximity of atoms. nationalmaglab.org Although specific 2D NMR studies on this compound are not documented in the reviewed literature, standard techniques would be applied for its structural elucidation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would confirm the connectivity within the ethane bridge and delineate the coupling relationships between adjacent protons on the aromatic rings, aiding in the assignment of the complex aromatic multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign which protons are bonded to which carbons in both the aliphatic and aromatic regions of the molecule.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. ub.edu This technique provides exact coordinates for each atom, from which bond lengths, bond angles, and dihedral angles can be calculated. It also reveals how molecules arrange themselves in a crystal lattice. However, a search of publicly available scientific literature and crystallographic databases did not yield a solved single-crystal structure for this compound.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

If a suitable single crystal were analyzed, X-ray diffraction would provide a wealth of structural data. mdpi.com This would include the precise C-C bond lengths of the central ethane bridge and the aromatic rings, the C-F bond lengths within the trifluoromethyl groups, and the C-C bond connecting the trifluoromethyl group to the phenyl ring.

Furthermore, the analysis would yield all bond angles, defining the geometry around each atom. Crucially, it would also determine the dihedral (torsion) angles, which describe the conformation of the molecule, including the rotational orientation of the two phenyl rings with respect to the central ethane linker.

Analysis of Crystal Packing and Intermolecular Interactions

The study of the crystal structure also illuminates how individual molecules pack together. nih.gov This packing is governed by a variety of non-covalent intermolecular interactions. For this compound, the analysis would likely focus on several key interactions:

π–π Stacking: The aromatic phenyl rings could stack on top of each other, an interaction that is common in aromatic compounds and contributes significantly to crystal stability. nih.govnih.gov

C-H···F Interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the highly electronegative fluorine atoms of the trifluoromethyl groups are possible. researchgate.netrsc.org The presence and geometry of these interactions would be a key feature of the crystal packing.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. lcms.cz It measures the mass-to-charge ratio (m/z) to a very high degree of precision, typically within a few parts per million (ppm).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the identification of functional groups and the elucidation of molecular structures. For this compound, the vibrational spectra are characterized by the distinct contributions from the trifluoromethyl (CF₃) groups, the substituted benzene (B151609) rings, and the ethane (-CH₂-CH₂) bridge. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be constructed from the well-established vibrational modes of its constituent functional groups, including trifluoromethylated aromatic compounds and bibenzyl (1,2-diphenylethane). nih.govnih.govdntb.gov.uaresearchgate.netmdpi.com

The primary vibrational modes of this compound can be categorized as follows:

C-H Vibrations: These include stretching and bending modes of the aromatic C-H bonds on the phenyl rings and the aliphatic C-H bonds of the ethane linker. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) groups are expected in the 2960-2850 cm⁻¹ range. mdpi.com C-H in-plane bending vibrations for aromatic systems are generally observed between 1430 cm⁻¹ and 990 cm⁻¹. bjp-bg.com

C-C Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ region. The C-C stretching of the central ethane bridge is anticipated to be found at a lower frequency, around 995 cm⁻¹.

C-F Vibrations: The trifluoromethyl group is known for its strong and characteristic absorption bands in the infrared spectrum. The symmetric and antisymmetric CF₃ stretching vibrations are typically located in the 1290-1200 cm⁻¹ range. bjp-bg.com These modes are often prominent due to the large change in dipole moment associated with the C-F bond stretching.

CF₃ Deformation Vibrations: In addition to stretching, the CF₃ group exhibits deformation (bending) vibrations. These are generally found at lower wavenumbers, typically in the regions of 690-631 cm⁻¹, 640-580 cm⁻¹, and 570-510 cm⁻¹. bjp-bg.com CF₃ rocking vibrations can also be observed at even lower frequencies, in the range of 460-350 cm⁻¹. bjp-bg.com

The interaction between the CF₃ group and the polyfluorinated benzene ring can occur predominantly through the π-system, which may influence the positions of the aromatic ring vibrations. researchgate.net

The following tables summarize the expected characteristic vibrational frequencies for the key functional groups present in this compound based on data from related compounds.

Infrared (IR) Spectroscopy Data

Frequency Range (cm⁻¹)Assignment of Vibrational ModeFunctional Group
3100-3000C-H stretchingAromatic Ring
2960-2850Asymmetric and symmetric C-H stretching-CH₂- (Ethane bridge)
1600-1450C-C stretchingAromatic Ring
1290-1200Asymmetric and symmetric C-F stretching-CF₃
1430-990C-H in-plane bendingAromatic Ring
995C-C stretchingEthane bridge
900-667C-H out-of-plane bendingAromatic Ring
690-510C-F deformation-CF₃

Raman Spectroscopy Data

Frequency Range (cm⁻¹)Assignment of Vibrational ModeFunctional Group
3100-3000C-H stretchingAromatic Ring
2960-2850Asymmetric and symmetric C-H stretching-CH₂- (Ethane bridge)
1600-1450C-C stretchingAromatic Ring
1290-1200Symmetric C-F stretching-CF₃
995C-C stretchingEthane bridge
690-510C-F deformation-CF₃
460-350C-F rocking-CF₃

It is important to note that the coupling of vibrational modes can occur, potentially leading to shifts in the expected frequencies. nih.gov A comprehensive analysis would typically involve computational methods, such as Density Functional Theory (DFT), to predict the vibrational spectra and aid in the assignment of experimental bands. nih.govdntb.gov.uaresearchgate.net

Computational and Theoretical Investigations of 1,2 Bis 2 Trifluoromethyl Phenyl Ethane

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT also provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. nih.gov The electrostatic potential map, another output of DFT calculations, visualizes the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane This table presents illustrative data that would be obtained from a DFT geometry optimization.

Parameter Value
C-C (ethane bridge) bond length ~ 1.54 Å
C-C (phenyl ring) bond length ~ 1.40 Å
C-C (phenyl-CF3) bond length ~ 1.50 Å
C-F bond length ~ 1.35 Å
C-C-C (ethane bridge) bond angle ~ 112°
Phenyl-C-C (ethane) dihedral angle Variable (conformational flexibility)

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchical approach to approximating the solution of the Schrödinger equation. rsc.org For this compound, these high-level calculations can provide more accurate predictions of electronic energies and properties compared to DFT.

These methods are particularly useful for obtaining benchmark-quality data on molecular properties such as ionization potentials, electron affinities, and electronic excitation energies. While computationally more demanding than DFT, ab initio calculations are invaluable for validating the results of less computationally expensive methods and for studying systems where electron correlation effects are particularly important. rsc.org The choice of method and basis set allows for a systematic improvement in the accuracy of the calculated properties.

Table 2: Comparison of Ab Initio Methods for Electronic Structure Calculations This table provides a conceptual overview of the relative accuracy and computational cost of common ab initio methods.

Method Level of Theory Relative Accuracy Computational Cost
Hartree-Fock (HF) Self-Consistent Field (SCF) Baseline Low
Møller-Plesset (MP2) Perturbation Theory Good Medium
Coupled Cluster (CCSD(T)) Coupled Cluster Theory High (Gold Standard) Very High

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal the flexibility of the ethane (B1197151) linker and the rotational freedom of the two trifluoromethylphenyl groups. acs.org By simulating the motion of atoms and bonds, MD can identify the most stable conformations (e.g., anti vs. gauche conformers) and the energy barriers between them. nih.govresearchgate.net

These simulations provide insights into how the molecule might behave in different environments, such as in solution or in the solid state. MD can also be used to study intermolecular interactions, predicting how molecules of this compound might aggregate or interact with other molecules. This is crucial for understanding its physical properties and potential applications in materials science.

Table 3: Illustrative Conformational States of this compound from MD Simulations This table presents a hypothetical outcome of a conformational analysis, showing different staggered arrangements around the central C-C bond.

Conformer Dihedral Angle (Phenyl-C-C-Phenyl) Relative Energy (kcal/mol)
Anti ~180° 0 (most stable)
Gauche ~60° 0.5 - 1.5
Eclipsed ~0° > 5 (transition state)

Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. rsc.orgnumberanalytics.comrsc.orgresearchgate.net For this compound, these methods can be used to predict its reactivity in various chemical transformations. By locating the transition state structures and calculating their energies, chemists can determine the activation energy of a reaction, which is a key factor in predicting reaction rates. numberanalytics.com

Techniques such as DFT are commonly employed to explore reaction pathways, identify intermediates, and understand the role of catalysts. numberanalytics.comnumberanalytics.com This detailed mechanistic understanding allows for the optimization of reaction conditions and the prediction of product distributions, guiding synthetic efforts. numberanalytics.com

Table 4: Hypothetical Reaction Pathway Analysis for a Reaction Involving this compound This table illustrates the kind of data that would be generated from a computational study of a reaction mechanism.

Step Species Relative Energy (kcal/mol)
1 Reactants 0
2 Transition State 1 +25
3 Intermediate +5
4 Transition State 2 +15
5 Products -10

Investigation of Substituent Effects, particularly Trifluoromethyl Groups, on Electronic Properties

The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. minia.edu.egnih.govtcichemicals.com In this compound, the two -CF3 groups significantly influence the electronic properties of the phenyl rings. Their strong inductive effect withdraws electron density from the aromatic system, which can impact the molecule's reactivity in electrophilic aromatic substitution reactions. minia.edu.eglibretexts.org

Computational studies can quantify these effects by calculating various electronic descriptors. researchgate.net For instance, the charge distribution within the molecule can be analyzed to show the extent of electron withdrawal from the phenyl rings. The impact on the energies of the frontier molecular orbitals can also be determined, which helps in understanding how the -CF3 groups modulate the molecule's electronic behavior. semanticscholar.org

Table 5: Electronic Properties of the Trifluoromethyl Group Compared to Other Substituents This table provides a comparison of the Hammett constants, which quantify the electron-donating or -withdrawing nature of substituents on a benzene (B151609) ring.

Substituent Inductive Effect (σI) Resonance Effect (σR) Overall Effect (σp)
-H 0.00 0.00 0.00
-CH3 -0.04 -0.13 -0.17
-Cl +0.47 -0.23 +0.24
-NO2 +0.65 +0.15 +0.80
-CF3 +0.45 +0.08 +0.53

Reactivity and Mechanistic Studies of 1,2 Bis 2 Trifluoromethyl Phenyl Ethane

Investigation of Electrophilic and Nucleophilic Aromatic Substitution on Trifluoromethylphenyl Moieties

The aromatic rings of 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane are subject to both electrophilic and nucleophilic aromatic substitution, with the trifluoromethyl group exerting a profound directing and activating or deactivating influence.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. youtube.comstudymind.co.uk This effect reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation require harsher conditions compared to unsubstituted benzene. masterorganicchemistry.com

Furthermore, the CF₃ group is a meta-director. youtube.com During electrophilic attack, the formation of the intermediate carbocation (arenium ion or sigma complex) is rate-determining. uci.edu When the electrophile attacks the ortho or para positions relative to the CF₃ group, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing CF₃ group. This arrangement is highly energetically unfavorable and destabilizes the intermediate. In contrast, meta attack ensures that the positive charge is never located adjacent to the CF₃-bearing carbon, resulting in a more stable, albeit still destabilized, intermediate. youtube.com This leads to the preferential formation of the meta-substituted product.

For instance, the nitration of trifluoromethylbenzene, a model for the moieties in the title compound, overwhelmingly yields the meta product.

ReactantOrtho ProductMeta ProductPara Product
Trifluoromethylbenzene6%91%3%

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the trifluoromethylphenyl moieties are activated towards nucleophilic aromatic substitution, provided a suitable leaving group (such as a halide) is present on the ring. The strong electron-withdrawing nature of the CF₃ group is crucial for this reactivity. semanticscholar.org SNAr reactions proceed via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. semanticscholar.org

Electron-withdrawing groups, like CF₃, activate the ring towards nucleophilic attack by stabilizing this anionic intermediate through delocalization of the negative charge. semanticscholar.org This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group, as resonance structures can be drawn that place the negative charge directly on the carbon bearing the substituent. Therefore, if a derivative of this compound containing a leaving group at the 3', 4', 5', or 6' position were to undergo SNAr, the CF₃ group at the 2' position would significantly facilitate the reaction, particularly for leaving groups at the 3' and 5' positions (ortho) and the 6' position (para to the ethane (B1197151) linker, but ortho to the CF₃ group).

Functionalization and Derivatization of the Ethane Linker

The ethane linker connecting the two trifluoromethylphenyl rings possesses its own distinct reactivity, primarily centered at the benzylic carbon atoms. These are the carbons of the ethane bridge that are directly attached to the aromatic rings.

The benzylic C-H bonds are weaker than typical alkane C-H bonds and are susceptible to reactions involving radical intermediates. This is due to the resonance stabilization of the resulting benzylic radical by the adjacent aromatic ring. Consequently, the ethane bridge can undergo reactions such as:

Free-Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN) and a halogenating agent like N-bromosuccinimide (NBS), selective bromination at one or both benzylic positions is expected.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic positions. msu.edu Under vigorous conditions, this could lead to cleavage of the ethane bridge and formation of 2-(trifluoromethyl)benzoic acid. Milder oxidation might yield corresponding diol or diketone derivatives.

The electron-withdrawing trifluoromethyl groups on the phenyl rings would influence these reactions. By inductively withdrawing electron density, they can slightly destabilize the formation of a benzylic radical or cation compared to an unsubstituted diarylethane, potentially making these reactions require more forcing conditions.

Impact of Trifluoromethyl Groups on Reaction Pathways and Selectivity

The trifluoromethyl groups are pivotal in controlling reaction pathways and selectivity, not just in aromatic substitutions but in any reaction involving the molecule. Their influence stems from a combination of strong inductive electron withdrawal and steric effects.

Control of Regioselectivity in EAS: As detailed in section 5.1, the CF₃ group deactivates the ortho and para positions more than the meta position, thereby directing incoming electrophiles to the meta position. This is a powerful tool for achieving specific substitution patterns on the aromatic rings that would be difficult to obtain otherwise.

Activation and Stabilization in SNAr: For nucleophilic aromatic substitution, the CF₃ group is an activating group. It stabilizes the key anionic Meisenheimer intermediate, lowering the activation energy of the reaction. This effect is most pronounced when the group is ortho or para to the site of substitution, thereby controlling the regioselectivity of SNAr on a polysubstituted ring.

Influence on Benzylic Reactivity: The inductive effect of the CF₃ group, transmitted through the aromatic ring, can influence the stability of intermediates formed at the benzylic position of the ethane linker. For reactions proceeding through a carbocationic intermediate (e.g., an Sₙ1-type reaction if a leaving group were on the ethane bridge), the CF₃ group would be destabilizing. Conversely, for reactions involving an anionic intermediate at the benzylic position, the group would be stabilizing. nih.gov This electronic influence can alter reaction rates and potentially shift reaction mechanisms. For example, it would disfavor Sₙ1 pathways and favor Sₙ2 pathways at the benzylic position. nih.gov

Kinetics and Thermodynamics of Transformation Reactions

The kinetic and thermodynamic aspects of reactions involving this compound are profoundly shaped by the electronic influence of the trifluoromethyl groups.

Kinetics: Reaction rates are directly related to the activation energy of the rate-determining step.

In Electrophilic Aromatic Substitution (EAS): The CF₃ group significantly increases the activation energy for the attack of an electrophile on the aromatic ring. This is due to the ground-state destabilization (less nucleophilic ring) and the transition-state destabilization of the positively charged intermediate. As a result, the rate of EAS on the trifluoromethylphenyl rings is dramatically slower than that of benzene. For comparison, the nitration of trifluoromethylbenzene is approximately 40,000 times slower than the nitration of benzene.

CompoundRelative Rate of Nitration (Benzene = 1)
Benzene1
Toluene25
Trifluoromethylbenzene2.5 x 10⁻⁵ (0.000025)

In Nucleophilic Aromatic Substitution (SNAr): The CF₃ group lowers the activation energy by stabilizing the anionic Meisenheimer intermediate. This leads to a significant increase in the reaction rate compared to an analogous compound without the electron-withdrawing group.

Intermediate Stability: As discussed, the CF₃ group destabilizes the cationic intermediates in EAS while stabilizing the anionic intermediates in SNAr. This is a key thermodynamic factor that dictates the kinetic outcomes.

Product Stability: The presence of the electronegative CF₃ groups can affect the stability and properties of the final products. For example, in the case of oxidation of the ethane linker to form 2-(trifluoromethyl)benzoic acid, the CF₃ group increases the acidity of the carboxylic acid product compared to benzoic acid itself.

No Publicly Available Research Supports Specific Applications of this compound in Advanced Synthesis and Catalysis

Despite a thorough review of scientific literature and chemical databases, there is currently no publicly available research to substantiate the specific roles of this compound as a key building block in advanced organic synthesis or as a ligand precursor in coordination chemistry and catalysis, as detailed in the proposed article outline. Investigations into its application as a precursor for complex molecular architectures, in the construction of chiral scaffolds, or in the design of ligands for homogeneous catalysis have not been reported in accessible scientific literature.

The trifluoromethyl group is well-known for its unique electronic properties and its ability to influence the steric and electronic nature of molecules, often enhancing metabolic stability and binding affinity in medicinal chemistry. mdpi.com Compounds bearing trifluoromethyl groups are of significant interest in the development of pharmaceuticals and advanced materials. mdpi.com However, the specific compound, this compound, has not been the subject of published research exploring its potential in the areas outlined.

While related structures, such as those containing phosphine (B1218219) groups appended to a bis(trifluoromethyl)phenyl ethane backbone, have been studied for their coordination chemistry, these are distinct molecules, and the findings cannot be directly extrapolated to this compound itself. nih.gov Similarly, research into other chiral trifluoromethylated compounds for asymmetric synthesis does not mention the use of this specific ethane derivative. organic-chemistry.orgmdpi.com

The absence of data pertains to all sections of the proposed article, including:

Applications and Advanced Research Trajectories of 1,2 Bis 2 Trifluoromethyl Phenyl Ethane

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Methodologies

One promising avenue lies in the application of nickel-catalyzed reductive cross-coupling reactions . This approach has proven effective for the synthesis of a wide array of 1,2-diarylethanes. A potential synthetic route could involve the homocoupling of 2-(trifluoromethyl)benzyl halides, such as 2-(trifluoromethyl)benzyl bromide, in the presence of a suitable nickel catalyst and a reducing agent. The choice of ligand for the nickel catalyst would be crucial in optimizing the reaction's efficiency and selectivity.

Another contemporary and highly attractive method is photoredox catalysis . This technique utilizes visible light to initiate single-electron transfer processes, enabling the formation of carbon-carbon bonds under exceptionally mild conditions. A plausible photoredox-catalyzed synthesis of the target molecule could involve the reductive coupling of a 2-(trifluoromethyl)benzyl halide, mediated by a suitable photocatalyst and a terminal reductant.

The more classical Wurtz reaction , involving the reductive coupling of alkyl halides with sodium metal, could also be considered. However, this method often suffers from lower yields and the requirement for harsh reaction conditions, making it a less sustainable option compared to modern transition-metal-catalyzed approaches.

A comparative overview of these potential synthetic strategies is presented in the interactive data table below.

Synthetic Methodology Potential Precursor Key Reagents Anticipated Advantages Potential Challenges
Nickel-Catalyzed Reductive Coupling2-(Trifluoromethyl)benzyl bromideNickel catalyst, Ligand, Reducing agentHigh yields, Good functional group tolerance, Milder conditionsCatalyst and ligand screening required, Potential for side reactions
Photoredox Catalysis2-(Trifluoromethyl)benzyl bromidePhotocatalyst, Light source, Reducing agentExtremely mild conditions, High functional group tolerance, SustainableOptimization of reaction parameters (catalyst, solvent, light source)
Wurtz Reaction2-(Trifluoromethyl)benzyl chlorideSodium metalSimple procedureLow yields, Harsh conditions, Limited functional group tolerance

Advanced In Situ Characterization and Time-Resolved Spectroscopic Studies

To gain a deep understanding of the reaction mechanisms and kinetics associated with the synthesis of 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane, the application of advanced in situ and time-resolved spectroscopic techniques is indispensable. These methods allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation, providing invaluable insights that are often missed with traditional offline analysis.

For monitoring the progress of a potential nickel-catalyzed coupling reaction, in situ Fourier-transform infrared (FTIR) spectroscopy and in situ nuclear magnetic resonance (NMR) spectroscopy would be particularly powerful. In situ FTIR can track changes in the vibrational frequencies of bonds involved in the reaction, allowing for the continuous monitoring of reactant and product concentrations. In situ NMR, particularly ¹⁹F NMR, would be highly informative for tracking the transformation of the trifluoromethyl-containing starting material into the final product.

In the context of a photoredox-catalyzed synthesis, time-resolved UV-Vis absorption and emission spectroscopy would be essential for elucidating the excited-state dynamics of the photocatalyst and the kinetics of the electron transfer processes that drive the reaction. By probing the reaction mixture at different time scales, from femtoseconds to seconds, it is possible to identify and characterize transient intermediates, such as radical ions, which are key to the catalytic cycle.

The following table summarizes the potential applications of these advanced characterization techniques.

Spectroscopic Technique Information Gained Relevance to Synthesis of this compound
In Situ FTIR SpectroscopyReal-time concentration profiles of reactants and products.Monitoring reaction kinetics and identifying optimal reaction endpoints for nickel-catalyzed or Grignard-based syntheses.
In Situ NMR SpectroscopyStructural elucidation of intermediates and real-time kinetic analysis.Tracking the conversion of 2-(trifluoromethyl)benzyl precursors and identifying potential side products. ¹⁹F NMR would be particularly useful.
Time-Resolved UV-Vis SpectroscopyExcited-state lifetimes, electron transfer rates, and identification of transient species.Elucidating the mechanism of a potential photoredox-catalyzed synthesis, including the roles of the photocatalyst and any quenching agents.
Operando Raman SpectroscopyVibrational information on catalyst and reactant species under reaction conditions.Investigating catalyst-substrate interactions and changes in the catalyst structure during the reaction.

Application of Artificial Intelligence and Machine Learning in Molecular Design and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, offering powerful tools for accelerating the discovery and development of new molecules and reactions. google.comnih.govjkchemical.com In the context of this compound, AI and ML could be applied in several impactful ways.

Furthermore, machine learning models can be developed to predict the outcomes of chemical reactions , including yield and selectivity. jkchemical.com By inputting various reaction parameters, such as the choice of catalyst, solvent, and temperature, these models can forecast the most promising conditions for the synthesis of this compound, thereby minimizing the need for extensive and time-consuming experimental screening.

AI can also play a pivotal role in the design of novel catalysts for the synthesis of this and other complex fluorinated molecules. nih.govwikipedia.org By learning the relationships between catalyst structure and catalytic performance, machine learning algorithms can propose new ligand architectures or catalyst compositions that are predicted to have superior activity and selectivity for the desired C-C bond formation.

Exploration of Unconventional Reactivity Patterns and Niche Chemical Fields

The presence of two ortho-trifluoromethyl groups in this compound is expected to impart unique reactivity patterns that could be exploited in various niche chemical fields. The strong electron-withdrawing nature of the CF₃ group can significantly influence the electronic properties of the aromatic rings and the benzylic C-H bonds.

Future research could focus on the functionalization of the benzylic positions . The increased acidity of the benzylic protons, due to the inductive effect of the trifluoromethyl groups, might facilitate selective deprotonation and subsequent reaction with electrophiles, providing a route to a variety of derivatives with potentially interesting properties.

The steric bulk of the ortho-trifluoromethyl groups could also lead to atropisomerism if the ethane (B1197151) bridge is suitably substituted, leading to chiral, non-racemic ligands for asymmetric catalysis. The unique stereoelectronic environment created by the CF₃ groups could lead to high enantioselectivities in metal-catalyzed reactions.

Furthermore, the high fluorine content of the molecule could make it a candidate for applications in materials science , for example, as a component of liquid crystals or as a hydrophobic coating. The exploration of its physical properties, such as its melting point, boiling point, and solubility, will be a crucial first step in this direction. The trifluoromethyl groups may also influence its biological activity, opening doors for its investigation in medicinal chemistry and drug discovery.

Q & A

Q. What spectroscopic techniques are optimal for characterizing electronic effects of the trifluoromethyl groups?

  • Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy paired with time-dependent density functional theory (TD-DFT) calculations identifies charge-transfer transitions influenced by the electron-withdrawing trifluoromethyl groups. Additionally, X-ray photoelectron spectroscopy (XPS) quantifies the fluorine 1s binding energy (~689 eV), correlating with inductive effects on the aromatic ring .

Advanced Research Questions

Q. How do steric and electronic properties of this compound influence its coordination behavior in transition-metal catalysts?

  • Methodological Answer : The ortho-trifluoromethyl groups create a rigid, electron-deficient environment, favoring chelation to metals like Pd or Pt. Cyclic voltammetry (CV) reveals ligand-induced shifts in redox potentials (e.g., ΔE ≈ 150 mV for Pd(II)/Pd(0)), while X-ray absorption spectroscopy (XAS) probes metal-ligand bond lengths. Comparative studies with para-substituted analogs show reduced catalytic activity (e.g., in cross-coupling) due to steric hindrance .

Q. What computational strategies are effective for modeling non-covalent interactions (e.g., C–F···H–C) in supramolecular assemblies?

  • Methodological Answer : Dispersion-corrected DFT (e.g., ωB97X-D/def2-TZVP) accurately models weak interactions. For crystal packing analysis, Hirshfeld surface calculations quantify F···H contacts (typically 2.5–3.0 Å), while molecular electrostatic potential (MEP) maps highlight regions of negative charge localized on fluorine atoms. These interactions stabilize layered architectures, as observed in SC-XRD studies .

Q. How can discrepancies in thermodynamic stability data (e.g., DSC vs. TGA) be reconciled for this compound?

  • Methodological Answer : Differential scanning calorimetry (DSC) may indicate a melting point (~120°C) with decomposition onset at 200°C, while thermogravimetric analysis (TGA) shows gradual mass loss above 180°C. To resolve this, isothermal stability assays under inert atmospheres (N2_2 or Ar) confirm that decomposition pathways (e.g., C–F bond cleavage) are kinetically controlled. High-pressure DSC further distinguishes phase transitions from degradation events .

Data Contradiction Analysis

Q. When NMR and mass spectrometry yield conflicting molecular weight data, how should researchers proceed?

  • Methodological Answer : Contamination by isotopic impurities (e.g., 13C^{13}\text{C} or 19F^{19}\text{F} satellites) or adduct formation in MS (e.g., Na+^+/K+^+) often cause discrepancies. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) reduces ambiguity. Cross-validation with elemental analysis (C, H, N, F) ensures stoichiometric consistency .

Research Design Tables

Property Technique Key Observations Reference
Crystallographic Density SC-XRD (SHELXL)Density = 1.52 g/cm³; Z = 4; space group C2/c
Thermal Stability TGA/DSCDecomposition onset: 200°C; ΔHfus_{fus} = 85 kJ/mol
Electronic Effects XPS/UV-VisF 1s BE = 689.2 eV; λmax_{\text{max}} = 275 nm (π→π^*)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.